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molecular formula C7H9NOS B8527511 N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine CAS No. 83369-21-5

N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine

Cat. No. B8527511
M. Wt: 155.22 g/mol
InChI Key: LTPQBODQBYKDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04548929

Procedure details

Thiophosgene (296 g of 85% , 2.19 m) was added dropwise to a stirred solution of 167 g (2.08 m) of 1,3-cyclohexadiene in 500 ml of chloroform. The exothermic reaction caused the temperature to rise from 25° C. to 68° C. with refluxing of the solvent. After 45 minutes, the reaction mixture was cooled and added in portions over four hours to a stirred solution of hydroxylamine (prepared from 480 g (6.9 m) of hydroxylamine hydrochloride in 175 ml water by dropwise addition at 0° C. of a solution of 434 g of 89% potassium hydroxide (6.9 m) in 250 ml of water) at -15° C. After being stirred overnight, the reaction mixture was filtered and the filter cake washed with methylene chloride. The combined filtrate and washings were separated and the organic layer dried (MgSO4) and reduced in volume at about 20 Torr. After addition of carbon tetrachloride to the residue, distillation of solvent was continued at atmospheric pressure until a pot temperature of 75° C. was attained. The hot mixture was filtered. Cooling of the gave a solid which was recrystallized from carbon tetrachloride to yield 271 g of the title compound.
Quantity
296 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
480 g
Type
reactant
Reaction Step Three
Quantity
434 g
Type
reactant
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].[CH:5]1[CH2:10][CH2:9][CH:8]=[CH:7][CH:6]=1.[NH2:11][OH:12].Cl.NO.[OH-].[K+]>C(Cl)(Cl)Cl.O>[CH:6]12[CH2:5][CH2:10][CH:9]([CH:8]=[CH:7]1)[C:1](=[N:11][OH:12])[S:2]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
296 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Name
Quantity
167 g
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Three
Name
Quantity
480 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
434 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
175 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise from 25° C. to 68° C.
TEMPERATURE
Type
TEMPERATURE
Details
with refluxing of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with methylene chloride
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (MgSO4)
ADDITION
Type
ADDITION
Details
After addition of carbon tetrachloride
DISTILLATION
Type
DISTILLATION
Details
to the residue, distillation of solvent
CUSTOM
Type
CUSTOM
Details
was continued at atmospheric pressure until a pot temperature of 75° C.
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
Cooling of the
CUSTOM
Type
CUSTOM
Details
gave a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from carbon tetrachloride

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C12SC(C(C=C1)CC2)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 271 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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